molecular formula C18H34N2O5 B2586465 (2S)-6-(Heptanoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid CAS No. 2319669-05-9

(2S)-6-(Heptanoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

Cat. No.: B2586465
CAS No.: 2319669-05-9
M. Wt: 358.479
InChI Key: ORYWCVQRFFRXPN-AWEZNQCLSA-N
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Description

(2S)-6-(Heptanoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its specific stereochemistry, indicated by the (2S) configuration, which plays a crucial role in its biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-6-(Heptanoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Protection of Amino Group: The amino group of the starting amino acid is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.

    Amidation: The protected amino acid is then reacted with heptanoic acid chloride in the presence of a base such as triethylamine to form the heptanoylamino derivative.

    Deprotection: The Boc group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-6-(Heptanoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the amide or carboxylic acid groups.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or alcohols in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2S)-6-(Heptanoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid is used as a building block for the synthesis of more complex molecules. Its specific stereochemistry makes it valuable for studying stereoselective reactions and chiral synthesis.

Biology

In biological research, this compound can be used to study protein-ligand interactions, enzyme activity, and metabolic pathways. Its structure allows it to mimic natural substrates or inhibitors, providing insights into biological processes.

Medicine

In medicine, this compound may be investigated for its potential therapeutic effects. It could serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (2S)-6-(Heptanoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s stereochemistry allows it to fit into active sites or binding pockets, modulating the activity of the target molecule. This interaction can lead to inhibition or activation of biological pathways, depending on the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-6-(Octanoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
  • (2S)-6-(Hexanoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
  • (2S)-6-(Decanoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

Uniqueness

Compared to similar compounds, (2S)-6-(Heptanoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid has a unique heptanoyl group, which can influence its hydrophobicity, binding affinity, and overall biological activity. This distinct feature may result in different pharmacokinetic and pharmacodynamic properties, making it a unique candidate for specific applications.

Properties

CAS No.

2319669-05-9

Molecular Formula

C18H34N2O5

Molecular Weight

358.479

IUPAC Name

(2S)-6-(heptanoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

InChI

InChI=1S/C18H34N2O5/c1-5-6-7-8-12-15(21)19-13-10-9-11-14(16(22)23)20-17(24)25-18(2,3)4/h14H,5-13H2,1-4H3,(H,19,21)(H,20,24)(H,22,23)/t14-/m0/s1

InChI Key

ORYWCVQRFFRXPN-AWEZNQCLSA-N

SMILES

CCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C

solubility

not available

Origin of Product

United States

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